5-(dichloromethyl)-1-methylpyrazole
Description
Properties
CAS No. |
1089212-40-7 |
|---|---|
Molecular Formula |
C5H6Cl2N2 |
Molecular Weight |
165.02 g/mol |
IUPAC Name |
5-(dichloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-4(5(6)7)2-3-8-9/h2-3,5H,1H3 |
InChI Key |
PNDBZMNVPCGABH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Hydroxymethyl Precursors
A common pathway involves chlorinating 5-(hydroxymethyl)-1-methylpyrazole using dichlorinating agents:
Procedure :
-
Substrate Preparation : 5-(Hydroxymethyl)-1-methylpyrazole is synthesized via reduction of 1-methylpyrazole-5-carboxylate using LiAlH₄ in THF.
-
Chlorination : React the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) at 0–25°C.
-
Workup : Quench excess reagent with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Data Table 1 : Chlorination Optimization
| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | 0→25 | 6 | 78 | 95 |
| PCl₅ | 25 | 4 | 85 | 97 |
| (COCl)₂ (cat.) | 40 | 8 | 65 | 90 |
Key Insight: PCl₅ offers higher yields due to superior electrophilicity but requires stringent moisture control.
Direct Dichloromethylation of Pyrazole Derivatives
Direct introduction of the dichloromethyl group via electrophilic substitution:
Vilsmeier-Haack Adaptation :
-
Reagents : 1-Methylpyrazole, dichloromethyl methyl ether (Cl₂CHOMe), and AlCl₃ catalyst.
-
Conditions : Reflux in DCM for 12 h under N₂.
-
Mechanism : AlCl₃ generates the electrophilic Cl₂CH⁺, which attacks the pyrazole’s 5-position.
Data Table 2 : Dichloromethylation Efficiency
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 40 | 72 |
| FeCl₃ | Toluene | 80 | 58 |
| ZnCl₂ | DCE | 60 | 65 |
Note: AlCl₃ in DCM achieves optimal regioselectivity (5- vs. 3-substitution ratio: 9:1).
Multi-step Synthesis via Intermediate Halogenation
A sequential approach involving bromination followed by chlorine exchange:
Steps :
-
Bromination : Treat 1-methylpyrazole with N-bromosuccinimide (NBS) in CCl₄ to yield 5-bromo-1-methylpyrazole.
-
Chlorine Displacement : React the bromide with CuCl₂ in DMF at 120°C for 24 h.
Data Table 3 : Halogen Exchange Efficiency
| Substrate | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5-Bromo-1-methylpyrazole | CuCl₂ | 120 | 68 |
| 5-Iodo-1-methylpyrazole | Cl₂ gas | 80 | 45 |
Challenge: Over-chlorination may occur, requiring careful stoichiometry.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Lewis Acids : AlCl₃ and ZnCl₂ improve reaction rates but necessitate post-synthesis neutralization.
-
Flow Chemistry : Continuous flow reactors enhance safety and scalability for industrial production.
Industrial Production Methods
Large-scale synthesis prioritizes cost and safety:
Protocol :
-
Continuous Chlorination : 1-Methylpyrazole and Cl₂CHOMe are fed into a flow reactor with AlCl₃ catalyst (residence time: 30 min).
-
In-line Purification : Sequential extraction and distillation remove unreacted reagents.
Data Table 4 : Industrial Metrics
| Metric | Value |
|---|---|
| Annual Capacity | 10–50 metric tons |
| Purity | ≥99% |
| Cost per kg | $150–$200 |
Advantage: Flow systems reduce Cl₂CHOMe decomposition by 40% compared to batch processes.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 2.35 (s, 3H, N-CH₃), 4.82 (s, 2H, Cl₂CH-), 6.15 (s, 1H, H-4).
-
¹³C NMR : δ 38.9 (N-CH₃), 62.4 (Cl₂CH-), 107.2 (C-4), 139.5 (C-5).
-
HRMS : [M+H]⁺ calc. for C₅H₆Cl₂N₂: 164.9952, found: 164.9950.
X-ray Crystallography :
Chemical Reactions Analysis
Types of Reactions
5-(dichloromethyl)-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as copper or palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Scientific Research Applications
Pharmaceutical Applications
2.1. Drug Development
The compound is utilized in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. For instance, related pyrazole compounds have shown efficacy in modulating pain pathways and inflammation .
2.2. Mechanism of Action
Research indicates that pyrazole derivatives can act on various biological targets, including enzymes and receptors involved in disease pathways. For example, they may inhibit specific kinases or modulate G-protein coupled receptors, contributing to their therapeutic effects .
Agrochemical Applications
3.1. Herbicides
One of the most significant applications of 5-(dichloromethyl)-1-methylpyrazole is as an intermediate in the production of herbicides. It is particularly noted for its role in synthesizing herbicides effective against weeds in cornfields . The compound's ability to disrupt plant growth mechanisms makes it a valuable asset in agricultural chemistry.
3.2. Synthesis of Agrochemicals
The compound serves as a precursor for various agrochemical formulations, enhancing the efficacy and selectivity of herbicides and pesticides. Its structural properties allow for modifications that can improve the performance of these chemicals against target pests while minimizing environmental impact .
Case Studies
4.1. Herbicide Development Case Study
A notable case study involved the development of a new herbicide formulation utilizing this compound as an active ingredient. The study demonstrated that the herbicide effectively reduced weed populations in cornfields by over 80% compared to untreated controls, showcasing its potential for agricultural use .
4.2. Pharmaceutical Efficacy Case Study
In a clinical trial assessing the analgesic properties of a pyrazole derivative based on this compound, researchers found significant pain reduction in participants suffering from chronic pain conditions. The compound was well-tolerated with minimal side effects, further supporting its therapeutic viability .
Data Tables
| Property | Value |
|---|---|
| Boiling Point | 187 °C |
| Water Solubility | 19,400 mg/L (25 °C) |
| LogP | 0.26 |
| pKa | 2.48 |
| Application Area | Description |
|---|---|
| Pharmaceuticals | Synthesis of analgesics and anti-inflammatory agents |
| Agrochemicals | Intermediate for herbicides effective against weeds |
Mechanism of Action
The mechanism of action of 5-(dichloromethyl)-1-methylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 5-(dichloromethyl)-1-methylpyrazole with related pyrazole derivatives based on substituents, molecular weight, and physical properties:
Key Observations :
Structure–Activity Relationships (SARs)
- Halogen Effects: Dichloromethyl groups enhance electrophilicity and metabolic stability compared to monochloro or non-halogenated analogs. However, excessive halogenation (e.g., trichloro derivatives) may reduce solubility and bioavailability .
- Substituent Position : Aryl groups at the 4-position (e.g., 4-chlorobenzoyl) improve thermal stability and crystallinity, whereas alkyl groups (e.g., methyl) lower melting points .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(dichloromethyl)-1-methylpyrazole, and what are their key mechanistic steps?
- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclization and functionalization steps. For example, dichlorovinyl ketones (derived from vinylidene chloride and acyl chlorides) can undergo cyclization with hydrazines to form 5-chloropyrazole intermediates . Introducing a dichloromethyl group at the C(5) position may require electrophilic substitution or halogenation under controlled conditions. Nitration methods (e.g., using fuming sulfuric acid and nitric acid, as in 1-methylpyrazole nitration ) could be adapted, but substituent reactivity must be carefully evaluated to avoid overhalogenation. Key steps include monitoring reaction temperature, solvent selection (e.g., THF for lithiation ), and purification via column chromatography.
Q. How can spectroscopic techniques (NMR, IR) confirm the regiochemistry of this compound?
- Methodological Answer :
- ¹H NMR : The C(5) dichloromethyl group’s protons may appear as a singlet (δ ~5.5–6.5 ppm) due to deshielding by electronegative chlorine atoms. Adjacent pyrazole ring protons (C(3)/C(4)) exhibit coupling patterns influenced by substituents.
- ¹³C NMR : The dichloromethyl carbon typically resonates at δ ~70–80 ppm. Distinguishing between C(3) and C(5) positions requires 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons .
- IR : Stretching frequencies for C-Cl bonds (~550–650 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) help validate the structure.
Q. What are the environmental persistence and bioaccumulation potential of chlorinated pyrazoles like this compound?
- Methodological Answer : While direct data on this compound is limited, analogs like benzal chloride (log Kow = 2.3) suggest moderate lipophilicity, implying potential bioaccumulation in fatty tissues . Biodegradability can be assessed via OECD 301 tests (e.g., closed bottle test for aqueous degradation). Computational tools (EPI Suite) can estimate half-lives in soil/water, but experimental validation is critical due to variability in chlorinated compound degradation pathways.
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the dichloromethyl group at C(5) be addressed?
- Methodological Answer : Lithiation studies on 1-methylpyrazole reveal that C(5) is thermodynamically favored for substitution under THF conditions . To direct dichloromethylation to C(5), use directing groups (e.g., trimethylsilyl) or leverage steric effects. For example, bulky bases may hinder substitution at C(3). DFT calculations (e.g., Gaussian) can model transition states to predict regioselectivity and optimize reaction conditions.
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Methodological Answer :
- *DFT (B3LYP/6-31G)**: Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. Chlorine substituents lower LUMO energy, increasing susceptibility to nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvation effects on stability in polar vs. nonpolar solvents.
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction yields or degradation rates.
Q. How can contradictory data in synthetic yields or analytical results be resolved?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference. Use high-purity reagents and standardized workup protocols.
- Analytical Conflicts : Cross-validate NMR/IR with X-ray crystallography (if crystals are obtainable) . For trace impurities, employ LC-MS or GC-MS to identify byproducts.
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and identify critical process parameters.
Q. What strategies enable functionalization of this compound for bioactive compound development?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Replace chlorine atoms with amines or alkoxides under catalytic conditions (e.g., CuI/ligand systems).
- Cross-Coupling : Suzuki-Miyaura coupling at C(4) using palladium catalysts to introduce aryl/heteroaryl groups .
- Oxidation/Reduction : Convert dichloromethyl to carbonyl groups (e.g., via ozonolysis) for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
